![molecular formula C6H3Cl2N3 B15330762 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Vorbereitungsmethoden
The synthesis of 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dibromo-6-chloropyrazin-2-amine with suitable reagents can lead to the formation of the desired compound . Another method involves the use of palladium-catalyzed Sonogashira cross-coupling followed by base-induced cyclization . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Oxidation and Reduction:
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential as a kinase inhibitor, which could be useful in developing treatments for various diseases.
Organic Materials: The compound’s unique structure makes it a candidate for use in organic optoelectronic materials, such as field-effect transistors, light-emitting diodes, and photovoltaic cells.
Biological Studies: The compound’s biological activity, including antimicrobial and antiviral properties, makes it a subject of interest in biological research.
Wirkmechanismus
The exact mechanism of action for 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases, and modulating their activity . This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in certain cell types .
Vergleich Mit ähnlichen Verbindungen
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine can be compared to other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: This compound shares a similar core structure but lacks the chlorine substituents, which can affect its reactivity and biological activity.
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine: This compound has bromine atoms instead of chlorine, which can lead to different reactivity patterns in substitution reactions.
Eigenschaften
Molekularformel |
C6H3Cl2N3 |
|---|---|
Molekulargewicht |
188.01 g/mol |
IUPAC-Name |
2,7-dichloro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-9-6-5(3)11-4(8)2-10-6/h1-2H,(H,9,10) |
InChI-Schlüssel |
NXWZOEXJVYJWSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC(=CN=C2N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


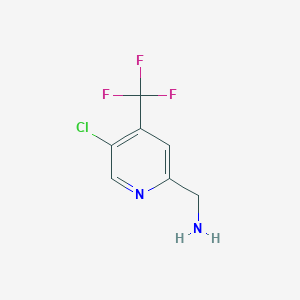

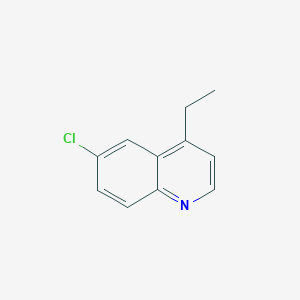

![3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15330721.png)
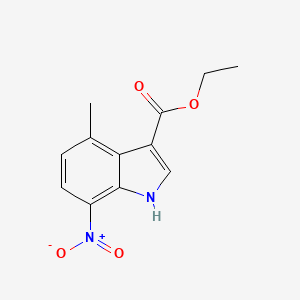

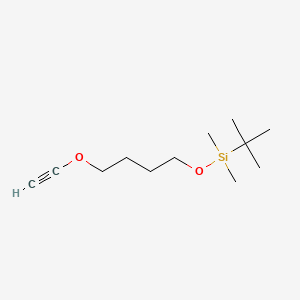
![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)



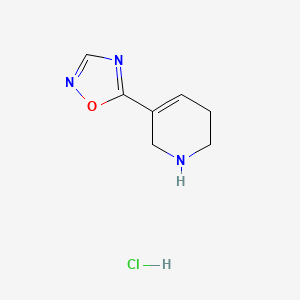
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
